molecular formula C4H4N6O2 B2918717 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 380590-45-4

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B2918717
CAS No.: 380590-45-4
M. Wt: 168.116
InChI Key: OBKWIOMZWRTISM-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both 1,3,4-oxadiazole and 1,2,5-oxadiazole rings. These rings are known for their stability and unique electronic properties, making the compound of interest in various fields such as materials science, medicinal chemistry, and energetic materials.

Scientific Research Applications

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Safety and Hazards

The safety and hazards of “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” are not known due to the lack of specific studies .

Future Directions

The future directions for “4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine” could involve further studies on its synthesis, properties, and potential applications in various fields, given the wide range of biological activities exhibited by oxadiazole derivatives .

Mechanism of Action

Target of Action

The primary target of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is human lanosterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with its target, CYP51, by binding to the enzyme’s active site

Biochemical Pathways

The compound’s interaction with CYP51 affects the sterol biosynthesis pathway . By inhibiting CYP51, the compound disrupts the production of ergosterol, a key component of cell membranes in fungi and protozoa. This disruption can lead to cell death, making the compound potentially useful as an antifungal or antiprotozoal agent.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with CYP51. By inhibiting this enzyme, the compound disrupts sterol biosynthesis, potentially leading to cell death in organisms that rely on ergosterol for cell membrane integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the nitration of precursor compounds. For instance, one method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan using 100% nitric acid . The reaction conditions often require careful control of temperature and the use of strong acids to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring safety protocols are in place due to the use of strong acids and potentially hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or hydrazine for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted oxadiazole compounds. These products can have different properties and applications depending on the specific functional groups introduced.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
  • 4-(5-Amino-1,3,4-oxadiazol-2-yl)phenol
  • 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Uniqueness

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,3,4-oxadiazole and 1,2,5-oxadiazole rings in its structure. This dual-ring system imparts unique electronic properties and stability, making it particularly valuable in applications requiring high thermal stability and energetic performance .

Properties

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKWIOMZWRTISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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